molecular formula C19H23N3O3S B2446012 1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea CAS No. 896271-09-3

1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea

Cat. No.: B2446012
CAS No.: 896271-09-3
M. Wt: 373.47
InChI Key: UIQAUMYILWWMTQ-UHFFFAOYSA-N
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Description

1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group, a tosyl-protected pyrrolidine moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea typically involves the reaction of a phenyl isocyanate with a tosyl-protected pyrrolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of new compounds with different functional groups replacing the tosyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-((1-benzylpyrrolidin-2-yl)methyl)urea: Similar structure but with a benzyl group instead of a tosyl group.

    1-Phenyl-3-((1-methylpyrrolidin-2-yl)methyl)urea: Similar structure but with a methyl group instead of a tosyl group.

Uniqueness

1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The tosyl group can also serve as a protective group during synthetic processes, allowing for selective reactions at other sites of the molecule.

Properties

IUPAC Name

1-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-9-11-18(12-10-15)26(24,25)22-13-5-8-17(22)14-20-19(23)21-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQAUMYILWWMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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